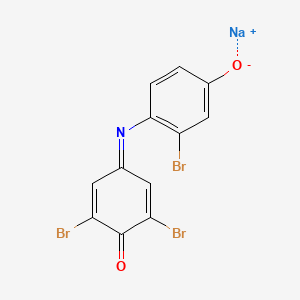

2,2',6-Tribromoindophenol Sodium Salt

概要

説明

2,2’,6-Tribromoindophenol Sodium Salt is a chemical compound with the molecular formula C12H5Br3NNaO2 and a molecular weight of 457.88 g/mol . It is known for its distinctive structure, which includes three bromine atoms attached to an indophenol core. This compound is primarily used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,6-Tribromoindophenol Sodium Salt typically involves the bromination of indophenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 2’, and 6 positions. Common reagents used in this process include bromine or bromine-containing compounds, and the reaction is often facilitated by a catalyst or under acidic conditions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of 2,2’,6-Tribromoindophenol Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

化学反応の分析

Types of Reactions

2,2’,6-Tribromoindophenol Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can be reduced to form less brominated derivatives or other reduced forms.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction can produce less brominated indophenols .

科学的研究の応用

2,2’,6-Tribromoindophenol Sodium Salt is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It is used as a reagent in various chemical reactions and analytical methods.

Biology: The compound is used in biochemical assays and as a staining agent for detecting specific biomolecules.

作用機序

The mechanism of action of 2,2’,6-Tribromoindophenol Sodium Salt involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong interactions with electron-rich sites in biomolecules, leading to various biochemical effects. The compound can also participate in redox reactions, altering the oxidation state of target molecules and affecting their function .

類似化合物との比較

Similar Compounds

- 2,6-Dibromo-3’-methylindophenol Sodium Salt

- Indophenol Sodium Salt

- 2,6-Dibromo-2’-bromo-indophenol Sodium Salt

Uniqueness

2,2’,6-Tribromoindophenol Sodium Salt is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where selective reactivity and stability are required .

生物活性

2,2',6-Tribromoindophenol sodium salt (TBIP) is a synthetic dye that has garnered attention due to its diverse biological activities. Primarily recognized for its role as a redox indicator, TBIP has been investigated for various applications in biochemical assays, including its effects on cellular processes and potential therapeutic uses. This article delves into the biological activity of TBIP, summarizing key research findings, case studies, and applications.

- Molecular Formula : C12H6Br3NNaO2

- Molecular Weight : 430.83 g/mol

- CAS Number : 1707-00-0

- Appearance : Dark blue powder, soluble in water.

TBIP functions primarily as a redox dye, participating in electron transfer reactions. Its ability to accept electrons makes it useful in various enzymatic assays and as a probe in metabolic studies. The compound's redox properties allow it to act as an electron acceptor in biochemical processes, facilitating the measurement of reducing agents such as ascorbic acid.

Antioxidant Properties

Research indicates that TBIP exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cellular environments. For example, studies have shown that TBIP can protect against lipid peroxidation in cellular membranes by neutralizing reactive oxygen species (ROS) .

Cytotoxicity and Antitumor Activity

TBIP has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that TBIP induces apoptosis in human leukemia cells (HL-60) through the activation of caspase pathways. The compound's mechanism involves the generation of ROS, leading to mitochondrial dysfunction and subsequent cell death .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HL-60 | 15 | Induction of apoptosis via ROS generation |

| MCF-7 (Breast) | 20 | Mitochondrial dysfunction |

| A549 (Lung) | 25 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

TBIP has shown promising results against various microbial strains. Studies indicate that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Study on Antioxidant Effects

In a controlled study, the antioxidant capacity of TBIP was compared with other known antioxidants such as vitamin C and glutathione. Results indicated that TBIP effectively reduced malondialdehyde levels in rat liver tissues, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

Cytotoxicity Assessment

A detailed assessment of TBIP's cytotoxicity was conducted using various cancer cell lines. The study found that TBIP selectively induced cytotoxic effects on tumor cells while exhibiting minimal toxicity to normal cells, highlighting its potential for targeted cancer therapy .

Applications

- Biochemical Assays : TBIP is widely used as a redox indicator in assays measuring enzymatic activity related to oxidative stress.

- Antioxidant Research : Its properties make it suitable for studies focused on antioxidants and their role in disease prevention.

- Cancer Therapy Research : Ongoing research is exploring the use of TBIP as a potential chemotherapeutic agent due to its selective cytotoxicity towards cancer cells.

特性

IUPAC Name |

sodium;3-bromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br3NO2.Na/c13-8-5-7(17)1-2-11(8)16-6-3-9(14)12(18)10(15)4-6;/h1-5,17H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFQQAPWDVFFEH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[O-])Br)N=C2C=C(C(=O)C(=C2)Br)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br3NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。